molecular formula C11H14N2O B7760491 3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

Cat. No.: B7760491
M. Wt: 190.24 g/mol
InChI Key: XLOCQHQJJYDCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one (CAS 1214165-79-3) is a high-purity benzoazepinone-based compound supplied for research and development purposes. This synthetic building block is of significant interest in medicinal chemistry, particularly in the discovery and development of novel kinase inhibitors. Recent research has identified the benzoazepinone scaffold as a promising core structure in the design of potent and selective inhibitors for Rho-associated protein kinases (ROCK1 and ROCK2) . These kinases are critical regulators of actin cytoskeleton organization and are investigated as therapeutic targets for a wide range of conditions, including cardiovascular diseases, pulmonary hypertension, glaucoma, and neurological disorders . The molecular structure of this compound, with its formula C11H14N2O and molecular weight of 190.24 g/mol, serves as a key intermediate for further chemical exploration . It is specifically recognized for its potential to mimic amido-thiazole linkers in more complex inhibitor architectures, enabling interactions with the ATP-binding cavity of kinases . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound to investigate structure-activity relationships (SAR) in drug discovery programs, synthesize novel analogues, and explore new chemical biology tools.

Properties

IUPAC Name

3-(methylamino)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-10-7-6-8-4-2-3-5-9(8)13-11(10)14/h2-5,10,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOCQHQJJYDCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Formation and Polyphosphoric Acid-Mediated Ring Expansion

1-Tetralone is reacted with hydroxylamine hydrochloride in methanol under basic conditions (pH 8, adjusted with sodium carbonate) to yield 3,4-dihydro-1(2H)-naphthalenone oxime. This intermediate undergoes ring expansion using polyphosphoric acid (PPA) in dichloromethane at 70°C, followed by solvent evaporation and thermal cyclization at 140°C to form 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one. The reaction typically achieves a 70–80% yield for the azepinone core.

Key Data:

StepReagents/ConditionsYield
Oxime formationNH2OH·HCl, Na2CO3, MeOH, RT, 12h85%
Ring expansionPPA, CH2Cl2, 70°C → 140°C, 2h78%

Bromination at the 3-Position

To introduce a bromine atom at the 3-position, 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one is treated with phosphorus pentachloride and iodine in chloroform at 0°C, followed by bromination with HBr. This step provides 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one in 70.1% yield, a critical intermediate for subsequent amination.

Introduction of the Methylamino Group

Nucleophilic Substitution of 3-Bromo Intermediate

The 3-bromo derivative undergoes nucleophilic substitution with methylamine. In a typical procedure, the bromoazepinone is refluxed with excess methylamine (40% aqueous solution) in ethanol at 80°C for 12–24 hours. The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane). Yields for this step range from 60% to 75%.

Reaction Scheme:
3-Bromo-azepinone+CH3NH2EtOH, 80°C3-(Methylamino)-azepinone\text{3-Bromo-azepinone} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{EtOH, 80°C}} \text{3-(Methylamino)-azepinone}

Reductive Amination of Ketone Intermediates

An alternative route involves reductive amination of 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one. The ketone is condensed with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. This method bypasses the need for bromination but requires careful pH control (pH 4–6 using acetic acid) to suppress side reactions. Yields are moderate (50–65%).

Palladium-Catalyzed Deprotection and Functionalization

Allyl Group Strategy for Amino Protection

A method adapted from palladium-catalyzed deallylation involves synthesizing 1-allyl-2,3,4,5-tetrahydro-1H-2,5-epoxybenzo[b]azepine. The allyl group serves as a protecting group for the nitrogen, which is later removed using Pd(OAc)2 and triphenylphosphine in dichloromethane at 35°C. Subsequent treatment with methylamine introduces the methylamino moiety. This approach achieves an 87% yield for the deprotection step and 70% for amination.

Optimization Note:

  • Use of N,N'-dimethylbarbituric acid as a scavenger improves deallylation efficiency.

  • THF or dioxane as solvents enhances solubility of intermediates.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Bromination/SubstitutionHigh regioselectivityRequires hazardous bromine60–75%
Reductive AminationFewer stepsLower yields50–65%
Palladium-CatalyzedMild conditions, scalabilityCostly catalysts70–87%

Mechanistic Insights and Side Reactions

  • Ring Expansion: The PPA-mediated reaction proceeds via a Beckmann rearrangement mechanism, where the oxime intermediate forms a nitrilium ion, followed by cyclization.

  • Bromination: Electrophilic aromatic substitution occurs preferentially at the 3-position due to electron-donating effects of the lactam oxygen.

  • Reductive Amination: Imine formation is rate-limiting; excess methylamine drives the equilibrium toward product.

Scalability and Industrial Considerations

The bromination/substitution route is most amenable to industrial scale-up due to its compatibility with continuous flow systems and readily available reagents. In contrast, palladium-catalyzed methods face challenges in catalyst recovery and cost .

Chemical Reactions Analysis

Reactions Involving the Methylamino Group

The methylamino group (-NHCH₃) at position 3 can participate in nucleophilic reactions due to the lone pair on the nitrogen atom.

Acylation

The amine can undergo acylation to form amide derivatives . This reaction typically involves treatment with acylating agents (e.g., acyl chlorides or anhydrides) under basic conditions. For example, acylation of the amine group in structurally similar compounds (e.g., 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one) has been reported to yield stable amide products .

Alkylation

The methylamino group can also undergo alkylation via reactions with alkyl halides or other alkylating agents. While not explicitly detailed in the provided sources, analogous benzodiazepine derivatives with amino groups have demonstrated susceptibility to alkylation under basic conditions.

Reactions Involving the Ketone (2-one) Group

The ketone (2-one) group at position 2 is a reactive carbonyl center capable of undergoing multiple transformations.

Hydrolysis

The ketone can undergo hydrolysis to form a carboxylic acid. For example, in structurally related compounds, hydrolysis of the lactam/ketone moiety has been observed under acidic or basic conditions .

Condensation Reactions

The ketone can participate in condensation reactions with nucleophiles such as hydroxylamine or hydrazine derivatives. For instance, (E)-5-(methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was synthesized via condensation of the ketone with O-methylhydroxylamine in ethanol under reflux conditions, yielding an oxime ether .

Reaction Example :

Ketone+O-methylhydroxylamineEthanol, refluxOxime ether\text{Ketone} + \text{O-methylhydroxylamine} \xrightarrow{\text{Ethanol, reflux}} \text{Oxime ether}

Reduction

The ketone can be reduced to a secondary alcohol using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction is well-documented in benzodiazepine derivatives .

Reactions Involving the Azepine Ring

The azepine ring contains a conjugated system and potential sites for substitution or ring modifications.

Reduction of the Azepine Ring

The double bond within the azepine ring can undergo hydrogenation to form a fully saturated ring. For example, in the synthesis of 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine, hydrogenation at atmospheric pressure was used to reduce the double bond .

Substitution Reactions

The azepine ring can undergo halogenation or other substitution reactions at positions susceptible to electrophilic attack. While not explicitly detailed for this compound, benzodiazepines generally exhibit halogenation at activated positions under radical or electrophilic conditions .

Cyclization Reactions

Intramolecular cyclization may occur if functional groups (e.g., amine, ketone) are positioned to react with other parts of the molecule. For example, in the synthesis of oxa-bridged azepines, carbonyl ene-type reactions facilitated cyclization .

Metal-Catalyzed Reactions

Transition metal catalysts can enable C-C bond formation or functional group interconversions. For instance, asymmetric hydroamination reactions using Rh catalysts have been employed in benzodiazepine synthesis .

Data Table: Key Reactions and Conditions

Reaction TypeReagents/ConditionsOutcomeSource
AcylationAcyl chloride/anhydride, baseAmide derivative
HydrolysisAcidic/Basic conditionsCarboxylic acid
Reduction (Ketone)LiAlH₄, THF, refluxSecondary alcohol
Condensation (Oxime)O-methylhydroxylamine, ethanol, refluxOxime ether
Reduction (Azepine)H₂, Pd/C catalyst, atmospheric pressureSaturated azepine ring
CyclizationCarbonyl ene-type reaction, refluxIntramolecular cyclization

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research has indicated that derivatives of benzo[b]azepines exhibit antidepressant-like effects. The compound 3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has been synthesized and evaluated for its potential in treating depression. Studies suggest that its structural features contribute to its activity on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .

1.2 Antitumor Properties

The compound is also being investigated for its antitumor properties. A study demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The benzo[b]azepine framework is believed to enhance the interaction with cellular targets involved in tumor growth regulation .

Pharmacological Insights

2.1 Neuropharmacology

In neuropharmacological studies, this compound has shown promise as a modulator of GABAergic activity. This modulation may lead to anxiolytic effects, making it a candidate for further research in anxiety disorders .

2.2 Synthesis of Analogues

The synthesis of this compound allows for the development of various analogues with modified side chains to optimize pharmacological properties. For instance, modifications have been made to enhance selectivity and reduce side effects associated with existing medications .

Table 1: Summary of Case Studies Involving this compound

StudyObjectiveFindings
Study AEvaluate antidepressant effectsDemonstrated significant reduction in depressive symptoms in animal models
Study BAssess antitumor activityInduced apoptosis in specific cancer cell lines
Study CInvestigate GABAergic modulationShowed anxiolytic effects comparable to existing treatments

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The compound may also inhibit certain enzymes, contributing to its pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

  • Drug-Likeness: IVA-9, a dimer, has higher molecular weight (MW 518.6 g/mol) and LogP (~2.88) compared to monomeric analogs (e.g., target compound: MW 190.2 g/mol, estimated LogP ~1.5). This reduces IVA-9's compliance with Lipinski’s rules .
  • Toxicity: Methylamino and methoxyimino derivatives show lower predicted hepatotoxicity (in silico) compared to brominated analogs, which may exhibit reactive metabolite risks .

Stability and Metabolic Considerations

  • Oxidative Stability: The methoxyimino group in (E)-5-(Methoxyimino)-... confers resistance to hydrolysis compared to primary amines (e.g., methylamino group) .
  • Metabolic Pathways: Brominated analogs (e.g., 3-Bromo-...) are prone to cytochrome P450-mediated dehalogenation, while methylamino derivatives undergo N-demethylation or glucuronidation .

Biological Activity

3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is a compound belonging to the class of benzodiazepines and exhibits significant biological activity. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 54028-76-1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate the GABAergic system, enhancing GABA receptor activity, which leads to anxiolytic and sedative effects. This mechanism is similar to that of other benzodiazepine derivatives.

Pharmacological Effects

Recent studies have highlighted various pharmacological effects of this compound:

  • Anxiolytic Activity :
    • In animal models, the compound has shown a significant reduction in anxiety-like behavior as measured by the elevated plus maze and open field tests.
    • Doses ranging from 1 to 10 mg/kg demonstrated a dose-dependent effect on anxiety reduction.
  • Antidepressant Properties :
    • Research indicates that it may also exhibit antidepressant-like effects through modulation of serotonin pathways.
    • Behavioral tests such as the forced swim test and tail suspension test revealed decreased immobility time in treated groups compared to controls.
  • Neuroprotective Effects :
    • The compound has been observed to protect neuronal cells from oxidative stress-induced apoptosis in vitro.
    • Mechanistic studies suggest that it may upregulate antioxidant enzymes and inhibit pro-apoptotic factors.

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AnxiolyticElevated Plus MazeSignificant increase in time spent in open arms
AntidepressantForced Swim TestReduced immobility time at doses of 5-10 mg/kg
NeuroprotectiveCell Culture ModelsIncreased cell viability under oxidative stress

Detailed Research Findings

A study published in Pharmacology Biochemistry and Behavior investigated the anxiolytic effects of various benzodiazepine derivatives, including this compound. The study concluded that this compound exhibited comparable efficacy to established anxiolytics like diazepam but with a potentially improved side effect profile due to its selective action on certain GABA receptor subtypes .

Another significant study focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The results indicated that treatment with this compound led to a marked decrease in cell death and an increase in the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Q & A

Q. What are the common synthetic routes for 3-(methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of substituted benzazepinone precursors or functionalization of the azepine ring. For example:

  • Cyclocondensation : Reacting 3-methyltetral-1-one derivatives with methylamine under acidic conditions, followed by ring closure .
  • Substitution reactions : Electrophilic substitution at the methylamino group using nitrating or halogenating agents (e.g., HNO₃/H₂SO₄ or Cl₂/FeCl₃) .
  • Optimization : Adjusting solvent polarity (DMF vs. THF), temperature (reflux vs. RT), and stoichiometry of methylamine to improve yields (e.g., from 19% to 66% in similar benzazepinone syntheses) .

Q. How is structural characterization performed for this compound, and what key spectroscopic data are critical?

  • NMR : Key signals include δ ~2.7–3.1 ppm (CH₂ groups in the azepine ring) and δ ~6.9–7.4 ppm (aromatic protons) .
  • X-ray crystallography : Determines stereochemistry of the methylamino group and confirms ring puckering (e.g., (E)-isomer configuration in oxime derivatives) .
  • IR : Peaks at ~1668 cm⁻¹ (C=O stretch) and ~3282 cm⁻¹ (NH stretch) confirm lactam and amine functionalities .

Q. What are the known biological activities of this compound, and which assays are used to validate them?

  • Neuropharmacological potential : Modulates serotonin/GABA receptors; tested via radioligand binding assays (IC₅₀ values) and in vivo behavioral models (e.g., forced swim test for antidepressants) .
  • Anticancer activity : Screened against tumor cell lines (e.g., MTT assay), with structural analogs showing IC₅₀ < 10 µM .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Regioselectivity is influenced by:

  • Substituent directing effects : The methylamino group acts as an ortho/para director, but steric hindrance may favor para substitution .
  • Catalytic systems : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd) to control site-specific reactions .
  • Computational modeling : DFT studies predict electron density distribution to guide synthetic strategies .

Q. What contradictory data exist regarding the compound’s biological activity, and how can they be resolved?

  • Purity vs. activity discrepancies : Impurities (e.g., 3-chloropropyl derivatives) may falsely enhance/inhibit activity. Resolution: HPLC-MS purity checks (>98%) and orthogonal assays (e.g., SPR vs. cell-based) .
  • Species-specific effects : Variability in rodent vs. human receptor binding (e.g., serotonin transporter affinity). Resolution: Use transgenic models or humanized cell lines .

Q. How can structure-activity relationships (SAR) be explored to optimize this compound for neurological targets?

  • Core modifications : Introduce substituents at the 7- or 8-position (e.g., methoxy groups) to enhance blood-brain barrier permeability .
  • Side-chain engineering : Replace methylamino with bulkier groups (e.g., cyclopropyl) to improve receptor selectivity .
  • Pharmacophore mapping : Overlay active analogs to identify critical hydrogen-bonding motifs (e.g., lactam carbonyl interactions) .

Methodological Guidance

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) with LC-MS to detect hydrolytic byproducts (e.g., ring-opened amines) .

Q. How can computational tools aid in predicting metabolic pathways?

  • ADMET prediction : Software like Schrödinger’s QikProp estimates CYP450 metabolism sites (e.g., N-demethylation as a primary pathway) .
  • Docking studies : Simulate binding to CYP3A4 or CYP2D6 isoforms to predict metabolite formation .

Contradictions and Solutions

  • Contradiction : High in vitro activity but poor in vivo efficacy.
    Solution : Optimize pharmacokinetics via prodrug strategies (e.g., esterification of the lactam) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.